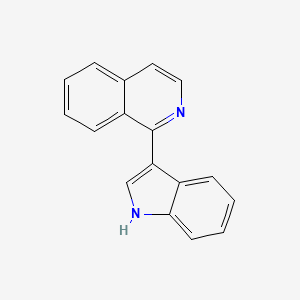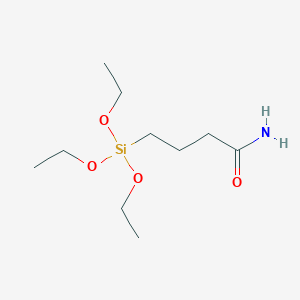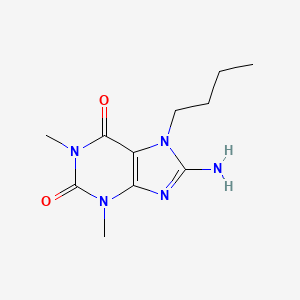
(E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(4-クロロスタイリル)チオフェン-3-カルバルデヒドは、スタイリル置換チオフェン類に属する有機化合物です。
準備方法
合成経路と反応条件: (E)-4-(4-クロロスタイリル)チオフェン-3-カルバルデヒドの合成には、通常、特定の条件下で4-クロロベンズアルデヒドとチオフェン誘導体を反応させることが含まれます。一般的な方法の1つは、ウィッティヒ反応であり、ホスホニウムイリドがアルデヒドと反応して、目的のスタイリル化合物を生成します。
工業生産方法: この化合物の工業生産方法は、高い収率と純度を保証する、大規模なウィッティヒ反応またはその他の適切な合成経路を含む可能性があります。反応条件は、効率を最大化するために、温度、溶媒、触媒について最適化されます。
反応の種類:
酸化: (E)-4-(4-クロロスタイリル)チオフェン-3-カルバルデヒドのアルデヒド基は、酸化されて対応するカルボン酸を生成することができます。
還元: アルデヒド基は、対応するアルコールを生成するために還元することもできます。
置換: ベンゼン環の塩素原子は、求核置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核試薬を塩基性条件下で使用することができます。
主な生成物:
酸化: 4-(4-クロロスタイリル)チオフェン-3-カルボン酸。
還元: 4-(4-クロロスタイリル)チオフェン-3-メタノール。
置換: 使用した求核試薬に応じて、様々な置換誘導体。
4. 科学研究への応用
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 蛍光プローブや生物活性化合物の開発における潜在的な用途。
医学: 潜在的な薬理学的特性について調査されています。
産業: 有機発光ダイオード (OLED) や有機光起電力 (OPV) などの有機電子材料の製造に使用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes or bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
(E)-4-(4-クロロスタイリル)チオフェン-3-カルバルデヒドの作用機序は、その特定の用途によって異なります。例えば、医薬品化学では、酵素や受容体などの特定の分子標的に作用し、結合相互作用を通じてその活性を調節する可能性があります。関与する正確な経路には、詳細な生化学的研究が必要です。
類似化合物:
- (E)-4-(4-メチルスタイリル)チオフェン-3-カルバルデヒド
- (E)-4-(4-ブロモスタイリル)チオフェン-3-カルバルデヒド
- (E)-4-(4-フルオロスタイリル)チオフェン-3-カルバルデヒド
比較: (E)-4-(4-クロロスタイリル)チオフェン-3-カルバルデヒドは、塩素原子の存在により、反応性と物理的特性に影響を与えるため、独特です。メチル、ブロモ、フルオロアナログと比較して、クロロ誘導体は、異なる電子効果、立体障害、潜在的な生物活性を見せる可能性があります。
類似化合物との比較
- (E)-4-(4-Methylstyryl)thiophene-3-carbaldehyde
- (E)-4-(4-Bromostyryl)thiophene-3-carbaldehyde
- (E)-4-(4-Fluorostyryl)thiophene-3-carbaldehyde
Comparison: (E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and physical properties. Compared to its methyl, bromo, and fluoro analogs, the chloro derivative might exhibit different electronic effects, steric hindrance, and potential biological activity.
特性
分子式 |
C13H9ClOS |
|---|---|
分子量 |
248.73 g/mol |
IUPAC名 |
4-[(E)-2-(4-chlorophenyl)ethenyl]thiophene-3-carbaldehyde |
InChI |
InChI=1S/C13H9ClOS/c14-13-5-2-10(3-6-13)1-4-11-8-16-9-12(11)7-15/h1-9H/b4-1+ |
InChIキー |
ZXSVWILBEKFPJA-DAFODLJHSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C2=CSC=C2C=O)Cl |
正規SMILES |
C1=CC(=CC=C1C=CC2=CSC=C2C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol](/img/structure/B11865897.png)


![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11865924.png)



![2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride](/img/structure/B11865940.png)
![(S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate](/img/structure/B11865943.png)
